molecular formula C38H56N2O2 B13419318 3b-17-Imino-androst-5-en-3-ol Dimer

3b-17-Imino-androst-5-en-3-ol Dimer

Cat. No.: B13419318
M. Wt: 572.9 g/mol
InChI Key: TWJCNVOIEMSYGV-GLIPDFAWSA-N
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Description

3b-17-Imino-androst-5-en-3-ol Dimer: is a synthetic steroidal compound with the molecular formula C38H56N2O2 and a molecular weight of 572.86 g/mol . This compound is known for its unique structure, which includes an imino group and a dimeric form, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3b-17-Imino-androst-5-en-3-ol Dimer typically involves the reaction of androst-5-en-3β,17β-diol with specific reagents under controlled conditions. The process may include steps such as oxidation, reduction, and substitution reactions to achieve the desired dimeric structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3b-17-Imino-androst-5-en-3-ol Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 3b-17-Imino-androst-5-en-3-ol Dimer is used as a reference material and in the study of steroidal compounds. It serves as an impurity standard for the analysis of related compounds .

Biology: In biological research, this compound is used to study the effects of steroidal structures on biological systems. It helps in understanding the interactions between steroids and biological receptors .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of androgen-dependent conditions such as prostate cancer. It is an impurity of Abiraterone, a drug used in prostate cancer treatment .

Industry: In the industrial sector, this compound is used in the synthesis of other steroidal compounds and as a reference material for quality control and standardization .

Mechanism of Action

The mechanism of action of 3b-17-Imino-androst-5-en-3-ol Dimer involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme involved in steroidogenesis. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that play a role in the development and progression of androgen-dependent conditions such as prostate cancer .

Properties

Molecular Formula

C38H56N2O2

Molecular Weight

572.9 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C38H56N2O2/c1-35-17-13-25(41)21-23(35)5-7-27-29-9-11-33(37(29,3)19-15-31(27)35)39-40-34-12-10-30-28-8-6-24-22-26(42)14-18-36(24,2)32(28)16-20-38(30,34)4/h5-6,25-32,41-42H,7-22H2,1-4H3/b39-33-,40-34?/t25-,26-,27-,28-,29-,30-,31-,32-,35-,36-,37-,38-/m0/s1

InChI Key

TWJCNVOIEMSYGV-GLIPDFAWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=N/N=C\4/CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)CC=C8[C@@]3(CC[C@@H](C8)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=NN=C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)CC=C8C3(CCC(C8)O)C

Origin of Product

United States

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